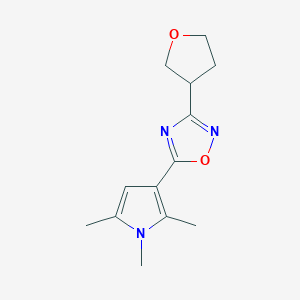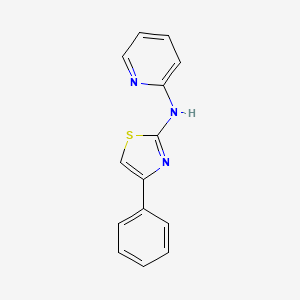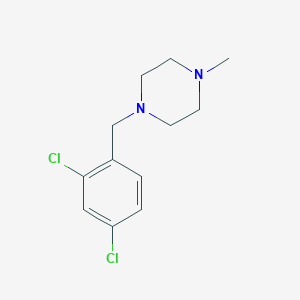
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CP-PP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative, which means that it contains a six-membered ring structure with two nitrogen atoms. CP-PP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of the human body.
作用機序
The exact mechanism of action of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors. Specifically, this compound has been shown to interact with serotonin receptors, dopamine receptors, and adrenergic receptors. These interactions can lead to changes in neurotransmitter release and neuronal activity, which can have a range of effects on the body.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the stimulation of smooth muscle contraction. These effects have been studied in a variety of contexts, including studies of the central nervous system, cardiovascular system, and gastrointestinal system.
実験室実験の利点と制限
One of the main advantages of 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine for use in lab experiments is its ability to modulate neurotransmitter release. This makes it a valuable tool for researchers studying the central nervous system and related disorders. Additionally, this compound has been found to have a range of effects on other physiological systems, making it a versatile compound for use in a variety of research contexts.
One limitation of this compound is that its exact mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical contexts are not well-established.
将来の方向性
There are many potential future directions for research involving 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, researchers may be able to create new drugs with more specific effects on various physiological systems.
Another area of interest is the use of this compound in the treatment of various disorders. For example, this compound has been studied as a potential treatment for depression, anxiety, and other mood disorders. Further research in this area could lead to the development of new and more effective treatments for these conditions.
Overall, this compound is a valuable tool for researchers studying various aspects of the human body. Its ability to modulate neurotransmitter release and affect other physiological systems makes it a versatile compound with many potential applications in scientific research.
合成法
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with 3-pyridinecarboxylic acid, followed by cyclization with piperazine. Another method involves the reaction of 4-chlorobenzylamine with 3-pyridinecarboxylic acid, followed by cyclization with piperazine. Both of these methods have been shown to be effective in producing high yields of this compound.
科学的研究の応用
1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)piperazine has been used in a wide range of scientific research applications, including studies of the central nervous system, cardiovascular system, and gastrointestinal system. This compound has been found to have a range of effects on these systems, including the modulation of neurotransmitter release, the inhibition of platelet aggregation, and the stimulation of smooth muscle contraction.
特性
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-3-5-15(6-4-14)19-8-10-20(11-9-19)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEQXAUAEKMHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
![N-[(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5621103.png)
![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)


![3,4-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5621133.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-methoxybenzyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5621147.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-fluoro-4-methoxybenzyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5621158.png)
![N,1-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B5621169.png)